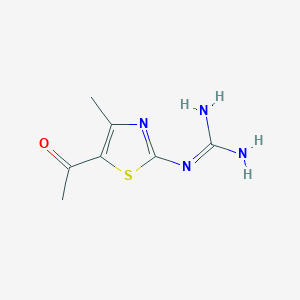
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine
説明
“N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazole derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Electronic Structure Analysis
Compounds containing 2-(thiazol-2-yl)guanidine units, including N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine, are significant in medicinal chemistry. Quantum chemical studies have shown that the preferred tautomeric state of these compounds is associated with the 2-(thiazol-2-yl)guanidine structure. Such compounds demonstrate a hidden ::N(←L)R character and, upon protonation, show an electronic structure as in ::N(←L)2(⊕) systems with divalent N(I) oxidation state (Bhatia et al., 2012).
Antibacterial and Antifungal Activities
Derivatives of thiazolyl guanidines, including N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine, have been found to exhibit significant antibacterial and antifungal activities. This is particularly evident in compounds containing thiazole, thiadiazole, and other heterocyclic rings (Rawat & Mehra, 2016).
Anti-Influenza Activity
A series of compounds including methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides, derived from the reaction of alkyl/aryl amine with sugar-thiourea derivatives, displayed anti-influenza activity. These findings highlight the potential of thiazolyl guanidines in antiviral applications (Liu & Cao, 2008).
Antimicrobial Activity Against Helicobacter pylori
2-(Alkylguanidino)-4-furylthiazoles and related compounds, which share structural similarities with N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine, have shown significant antimicrobial activity against Helicobacter pylori. The alkyl chain length on the guanidino moiety correlates with the antimicrobial activity (Katsura et al., 1997).
Electrocatalytic Properties
S-[(2-Guanidino-thiazol-4-yl)methyl]isothiourea hydrochloride, a compound structurally related to N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine, has been studied electrochemically. It exhibits adsorption behaviors and electrocatalytic properties, demonstrating the potential of these compounds in electroanalytical applications (Skrzypek & Lewkowski, 2011).
Safety And Hazards
While the specific safety and hazards for “N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” are not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, a related compound, 5-Acetyl-2-amino-4-methylthiazole, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
将来の方向性
Thiazoles have been the focus of much research due to their diverse biological activities. In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” and similar compounds may have potential for future drug development.
特性
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-3-5(4(2)12)13-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBAZMWWFLADIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



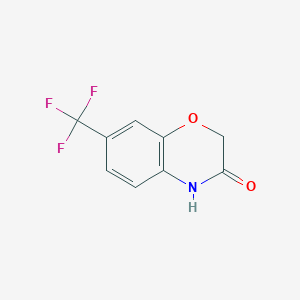
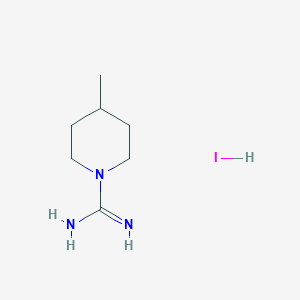
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
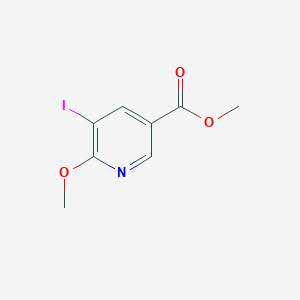
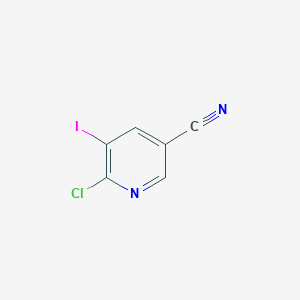
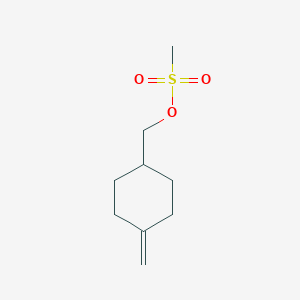
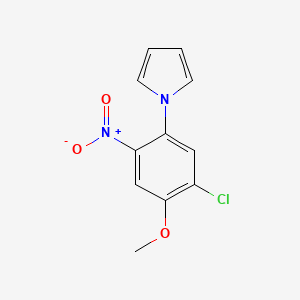
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
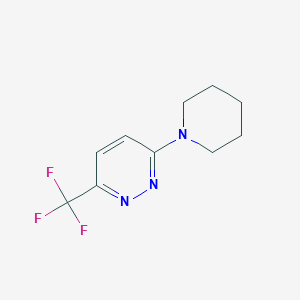
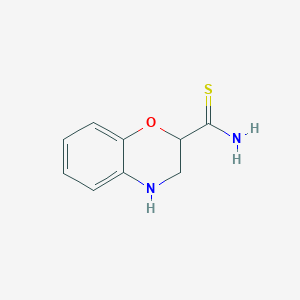
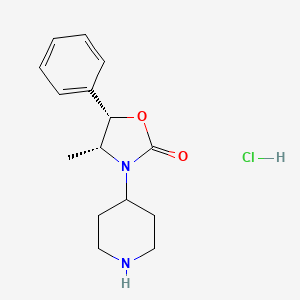
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)